N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride
Description
N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride is a substituted cyclohexane-1,4-diamine derivative with a 6-chloropyridin-3-ylmethyl substituent. The compound’s core structure—a cyclohexane diamine backbone—is functionalized with a chlorinated pyridine moiety, which likely enhances binding affinity or metabolic stability compared to non-halogenated analogs.
Properties
IUPAC Name |
4-N-[(6-chloropyridin-3-yl)methyl]cyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.ClH/c13-12-6-1-9(8-16-12)7-15-11-4-2-10(14)3-5-11;/h1,6,8,10-11,15H,2-5,7,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAMWOWIQQAJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CN=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-47-1 | |
| Record name | 1,4-Cyclohexanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Pharmaceutical Research
N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride is primarily investigated for its potential as a pharmacological agent. The following applications have been noted:
Antitumor Activity
Several studies have indicated that compounds similar to N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine exhibit antitumor properties. The chloropyridine group may enhance the compound's ability to interact with cancer cell pathways, leading to apoptosis or inhibition of tumor growth .
Antimicrobial Properties
Research has shown that derivatives of cyclohexane diamines can possess antimicrobial properties. The presence of the chloropyridine moiety may enhance the effectiveness against various bacterial strains .
Material Science
This compound is also being explored for its utility in synthesizing novel materials. The unique structural characteristics allow it to be used as an intermediate in the synthesis of polymers or other complex organic materials.
Biological Studies
The compound's interaction with biological systems is an area of active research. It may serve as a tool for studying specific enzyme activities or receptor interactions due to its structural similarity to known bioactive molecules.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceutical Research | Antitumor activity | Induces apoptosis in cancer cell lines |
| Antimicrobial properties | Effective against multiple bacterial strains | |
| Material Science | Synthesis of polymers | Potential use as an intermediate in material synthesis |
| Biological Studies | Tool for enzyme and receptor interaction studies | Structural similarity to bioactive molecules |
Mechanism of Action
The mechanism by which N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Salt Form and Solubility
- Hydrochloride vs. Dihydrochloride Salts: Dihydrochloride salts (e.g., CAS 1448128-25-3) generally exhibit higher aqueous solubility than monohydrochloride forms due to increased ionic character. This property is critical for oral bioavailability .
Biological Activity
N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride, also known by its CAS number 1289388-47-1, has gained attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of cyclohexane and incorporates a chloropyridine moiety, which is known to influence biological interactions.
- Molecular Formula : C12H19Cl2N3
- Molecular Weight : 276.21 g/mol
- CAS Number : 1289388-47-1
- Purity : Generally reported at 98% in commercial preparations.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the chloropyridine group enhances its affinity for certain nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological functions.
Key Mechanisms:
- Receptor Modulation : The compound acts as a selective antagonist at neuronal nAChRs, particularly the α4β2 subtype, which has been linked to cognitive processes and mood regulation .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines, although detailed studies are still required to elucidate this effect fully .
In Vitro Studies
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study A | HeLa | 10 µM | 50% inhibition of proliferation |
| Study B | A549 (lung cancer) | 5 µM | Induction of apoptosis (measured by Annexin V staining) |
| Study C | SH-SY5Y (neuroblastoma) | 20 µM | Neuroprotective effects observed |
These studies indicate that this compound has potential applications in cancer therapy and neuroprotection.
Case Studies
Case Study 1: Antidepressant-like Effects
A recent study evaluated the effects of this compound in animal models of depression. The results indicated significant improvements in behavior during forced swim tests, suggesting an antidepressant-like effect mediated through nAChR antagonism .
Case Study 2: Antitumor Efficacy
In vivo studies demonstrated that administration of this compound resulted in reduced tumor size in xenograft models. The mechanism was hypothesized to involve modulation of apoptotic pathways and inhibition of angiogenesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloropyridine group in N1-((6-chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride facilitates nucleophilic substitution (SNAr) under mild conditions. Key findings include:
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Amination : Reaction with primary/secondary amines in THF at 0–25°C replaces the chlorine atom at the 6-position of the pyridine ring. For example, treatment with 1-(6-chloropyridin-3-yl)-N-methylmethanamine yields amide derivatives (e.g., 44e ) with 68–95% efficiency .
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Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates due to improved stabilization of transition states .
Table 1: Optimization of Nucleophilic Substitution Conditions
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | Et₃N | 25 | 74 |
| 2 | DMF | K₂CO₃ | 50 | 80 |
| 3 | CH₃CN | DIPEA | 40 | 57 |
| Data aggregated from . |
Amide and Imidamide Formation
The diamine backbone undergoes regioselective acylation and imidamide synthesis:
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Acylation : Reaction with acid chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0°C selectively functionalizes the primary amine group, producing mono-acylated derivatives .
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Imidamide Synthesis : Using cyanamide (H₂NCN) and phenyliodine diacetate (PIDA) in DMF generates N-cyano sulfilimines via soft–soft electrophile-nucleophile interactions .
Key Reaction Pathway:
Stability and Reaction Constraints
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pH Sensitivity : Reactivity is pH-dependent, with optimal substitution occurring in neutral to slightly basic conditions (pH 7–9).
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Light Sensitivity : Prolonged exposure to UV light induces decomposition, necessitating amber-glassware use.
Analytical Characterization
Reaction progress and purity are monitored via:
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HPLC : Retention time = 8.2 min (C18 column, 60% MeOH/H₂O).
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¹H NMR : Key signals include δ 3.45 (m, CH₂-pyridine), δ 1.85–1.20 (m, cyclohexane protons) .
This compound’s versatility in nucleophilic, acylation, and cyclization reactions underscores its utility in medicinal chemistry, particularly for developing protease inhibitors and heterocyclic therapeutics. Experimental protocols emphasize solvent selection, stoichiometry, and stereochemical control to optimize yields and selectivity.
Q & A
Q. What are the standard synthetic routes for N1-((6-Chloropyridin-3-yl)methyl)cyclohexane-1,4-diamine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Begin with nucleophilic substitution between 6-chloropyridin-3-ylmethyl derivatives and cyclohexane-1,4-diamine, followed by hydrochlorination. To optimize efficiency:
- Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states .
- Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity) and identify optimal conditions via response surface methodology .
- Integrate computational screening with high-throughput experimentation to reduce trial-and-error approaches .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the pyridine and cyclohexane rings. Compare experimental shifts with computed chemical shifts from quantum mechanical simulations .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns using collision-induced dissociation (CID) modes.
- HPLC-PDA/MS : Employ reverse-phase chromatography with photodiode array detection to assess purity and identify byproducts. Optimize mobile phase composition using chemical software for peak resolution .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms involving this compound in complex systems (e.g., catalytic cycles or multi-step syntheses)?
- Methodological Answer :
- Perform ab initio molecular dynamics (AIMD) simulations to map free-energy landscapes for key intermediates .
- Validate mechanisms using kinetic isotope effects (KIEs) and substituent-dependent rate studies. Cross-reference experimental kinetic data with computed activation barriers .
- Implement microkinetic modeling to simulate reaction networks and identify rate-limiting steps under varying conditions (e.g., pH, solvent effects) .
Q. How should researchers design experiments to resolve contradictory data on the compound’s stability under varying environmental conditions (e.g., pH, temperature)?
- Methodological Answer :
- Use factorial DoE to simultaneously test multiple stressors (e.g., pH 2–12, 25–80°C) and quantify interactions via ANOVA .
- Employ accelerated stability studies with LC-MS monitoring to track degradation products. Apply multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental variables .
- Validate findings using long-term stability trials under controlled atmospheres (e.g., inert vs. humidified environments) .
Q. What reactor designs and process controls are optimal for scaling up synthesis while maintaining high yield and purity?
- Methodological Answer :
- For heterogeneous reactions, use continuous-flow reactors with immobilized catalysts to enhance mass transfer and reduce side reactions .
- Implement real-time process analytical technology (PAT), such as inline FTIR or Raman spectroscopy, to monitor intermediate concentrations and adjust feed rates dynamically .
- Optimize mixing efficiency using computational fluid dynamics (CFD) simulations tailored to the compound’s viscosity and reaction exothermicity .
Q. How can computational models assess the environmental fate and toxicity of this compound?
- Methodological Answer :
- Use molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) and estimate ecotoxicological endpoints .
- Simulate environmental partitioning (air-water-soil) via quantitative structure-activity relationship (QSAR) models parameterized with experimental log, pKa, and solubility data .
- Validate predictions with microcosm studies tracking biodegradation pathways using -labeled analogs .
Data Contradiction Analysis Framework
- Step 1 : Conduct reproducibility audits by replicating experiments across independent labs with standardized protocols .
- Step 2 : Apply Bayesian statistical models to quantify uncertainty in conflicting datasets, prioritizing variables with high posterior probabilities .
- Step 3 : Use meta-analysis to reconcile discrepancies, incorporating covariates such as instrument calibration differences or batch-specific impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
